N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone
Description
Systematic Nomenclature and Molecular Properties
Rabeprazole Sulfone is formally identified by the IUPAC name 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole. Its molecular formula is C₁₈H₂₁N₃O₄S , with a molecular weight of 375.44 g/mol . The compound’s structure features a benzimidazole core linked to a pyridine ring via a methylsulfonyl group, with substituents including a 3-methoxypropoxy chain and a methyl group (Figure 1).
Table 1: Key Identifiers of Rabeprazole Sulfone
| Property | Value |
|---|---|
| CAS Registry Number | 117976-47-3 |
| EC Number | 642-215-8 |
| UNII | I2E100O20P |
| SMILES | COCCCOc1ccnc(CS(=O)(=O)c2nc3ccccc3[nH]2)c1C |
| InChIKey | KNYNPBSPFHFPML-UHFFFAOYSA-N |
Spectroscopic and Chromatographic Characterization
Rabeprazole Sulfone is characterized by ¹H-NMR and ¹³C-NMR spectra showing distinct signals for the methoxypropoxy chain (δ 3.3–3.5 ppm for methylene groups) and the sulfonyl group (δ 2.8–3.1 ppm). High-performance liquid chromatography (HPLC) methods using C18 columns and UV detection at 280 nm are employed for its quantification in pharmaceutical matrices.
Properties
IUPAC Name |
1-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O6S/c1-21-24(30-13-11-27(21)38-17-7-15-36-3)19-33-26-10-6-5-9-23(26)32-29(33)40(34,35)20-25-22(2)28(12-14-31-25)39-18-8-16-37-4/h5-6,9-14H,7-8,15-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKLERWHDSXYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=NC=CC(=C4C)OCCCOC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-electron oxidation mechanism, converting the sulfide group (-S-) to a sulfone (-SO₂-). Key parameters include:
-
Solvent : Methylene chloride (dichloromethane) is used due to its ability to dissolve both the thioether and MCPBA while stabilizing reactive intermediates.
-
Temperature : The reaction is conducted at 30–60°C, balancing reaction rate and selectivity.
-
Oxidant Stoichiometry : MCPBA is added in 1:1 to 1:4 molar ratios relative to the thioether. Excess oxidant ensures complete conversion but requires careful quenching to prevent over-oxidation byproducts.
-
Rabeprazole thioether (1 eq) is dissolved in methylene chloride (3–5 vol).
-
MCPBA (2–4 eq) is added incrementally at 30–60°C.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion (1–4 hours).
-
The solvent is removed under reduced pressure, and the crude product is purified via column chromatography (ethyl acetate/petroleum ether, 1:0.2–1:5) followed by recrystallization (methanol/isopropyl ether).
Yield and Purity :
Advantages Over Prior Methods
Earlier methods, such as titanium tetraisopropylate-catalyzed oxidation with hydrogen peroxide, suffered from long reaction times (12–24 hours) and lower purity (<95%) due to side reactions. The MCPBA method reduces reaction time to 1–4 hours and eliminates the need for transition-metal catalysts, simplifying downstream purification.
Purification and Isolation Techniques
Column Chromatography
The crude sulfone is purified using silica gel chromatography with ethyl acetate/petroleum ether gradients (1:0.2–1:5). This step removes unreacted thioether, MCPBA residues, and polar byproducts.
Elution Profile :
Recrystallization
Final purification employs a methanol/isopropyl ether system:
-
The sulfone is dissolved in methanol (3 vol) at 50°C.
-
Isopropyl ether (3 vol) is added dropwise to induce crystallization.
-
The precipitate is filtered and dried under vacuum, yielding off-white crystals.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Methanol Volume | 3–5 vol |
| Isopropyl Ether | 3–5 vol |
| Crystallization Temp | 20–25°C |
| Final Purity | >99.5% |
Comparative Analysis of Synthesis Routes
| Method | Oxidant | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| MCPBA Oxidation | MCPBA | CH₂Cl₂ | 1–4 | 70–85 | >99 |
| NCS Over-Oxidation | NCS | CH₃CN/H₂O | 2 | 0.1–0.2 | 95–98 |
| H₂O₂/Ti(iOPr)₄ | H₂O₂ | THF | 12–24 | 50–60 | <95 |
Key Findings :
-
The MCPBA method is superior in yield and purity.
-
Over-oxidation routes are impractical for large-scale synthesis but critical for impurity profiling.
Reaction Optimization Insights
Solvent Selection
Temperature Control
-
30–60°C : Maximizes reaction rate without degrading heat-sensitive intermediates.
-
0–5°C : Suppresses over-oxidation but slows reaction kinetics.
Industrial-Scale Considerations
Cost Analysis
-
MCPBA : ~$50/kg (higher cost but offset by reduced purification needs).
-
NCS : ~$30/kg (lower cost but higher impurity burden).
Environmental Impact
-
Methylene Chloride : Classified as a volatile organic compound (VOC); requires closed-loop recovery systems.
-
Isopropyl Ether : Low toxicity but flammable; necessitates explosion-proof equipment.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfone group.
Reduction: Reduction of the sulfone group back to the thioether group under specific conditions.
Substitution: Nucleophilic substitution reactions involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the thioether derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of sulfone derivatives in various chemical reactions.
Biology: Investigated for its effects on cellular processes involving proton pumps.
Medicine: Studied for its potential use in treating acid-related disorders and its pharmacokinetics and pharmacodynamics.
Industry: Used in the development of new proton pump inhibitors with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone involves the inhibition of the H+/K+ ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces the secretion of gastric acid, providing relief from acid-related disorders. The molecular targets include the cysteine residues on the H+/K+ ATPase enzyme, which form covalent bonds with the sulfone group, leading to irreversible inhibition .
Comparison with Similar Compounds
Structural Comparison
Rabeprazole Sulfone belongs to a class of benzimidazole-based PPIs. Key structural analogs and related compounds include:
Key Observations :
- Oxidation State : The sulfone derivative exhibits a fully oxidized sulfur atom (S⁶⁺), unlike the sulfoxide (S⁺) in rabeprazole or the sulfide (S⁰) in its reduced form. This impacts stability and reactivity .
- Substituent Variations : Compared to other PPIs (e.g., pantoprazole, lansoprazole), Rabeprazole Sulfone retains the 3-methoxypropoxy chain but lacks electron-withdrawing groups like fluorine, which may influence acid stability and metabolic pathways .
Pharmacological Activity
- Rabeprazole (Parent) : Inhibits gastric H⁺/K⁺ ATPase irreversibly, reducing acid secretion. Bioactivation requires conversion to sulfenamide in acidic environments .
- Rabeprazole Sulfone : Lacks the sulfenamide-forming capability due to the sulfonyl group, rendering it pharmacologically inactive as a PPI. It is primarily a metabolite or degradation product .
- Pantoprazole and Lansoprazole Sulfone : Similarly, sulfone derivatives of other PPIs are inactive, highlighting the necessity of the sulfinyl group for proton pump inhibition .
Stability and Degradation
- Rabeprazole Sulfone : Exhibits greater stability than the sulfoxide form, which is prone to acid degradation. This makes the sulfone a critical marker in stability-indicating HPLC methods for detecting impurities .
- Degradation Pathways : Under oxidative stress, rabeprazole converts to the sulfone, while reductive conditions yield the sulfide. Hydrolysis or photolytic conditions may cleave the methoxypropoxy chain .
Analytical Detection
- Chromatographic Methods : Rabeprazole Sulfone is resolved using reverse-phase HPLC with UV detection (λ = 280 nm). Its higher polarity due to the sulfonyl group results in shorter retention times compared to the parent drug .
- Spectroscopic Data : ¹H-NMR peaks for Rabeprazole Sulfone include δ 2.18 (s, 3H, CH₃), δ 3.34 (s, 3H, OCH₃), and δ 4.05–4.08 (t, 2H, OCH₂) .
Regulatory and Industrial Relevance
- Pharmaceutical Standards : Certified as a secondary standard (USP 1598053) for quality control, ensuring batch consistency in drug manufacturing .
- Impurity Profiling : Detected as a major degradation product in stability studies, with acceptable limits defined by ICH guidelines (typically ≤0.2% in formulations) .
Biological Activity
N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone is a derivative of rabeprazole, a well-known proton pump inhibitor (PPI) used primarily in the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is characterized by its complex chemical structure, which includes a pyridine ring and a sulfone moiety, contributing to its pharmacological properties.
- Molecular Formula : C29H36N4O4S
- Molecular Weight : 532.75 g/mol
- CAS Number : 1114543-47-3
The biological activity of this compound is primarily attributed to its conversion into rabeprazole. The active form inhibits the H+/K+ ATPase enzyme in gastric parietal cells, leading to a significant reduction in gastric acid secretion. This mechanism is crucial for alleviating symptoms associated with excessive gastric acid production.
Biological Activity and Pharmacokinetics
Research indicates that this compound exhibits notable biological activities:
- Antisecretory Effects : Studies have shown that this compound effectively reduces gastric acid secretion, similar to other PPIs. The potency and duration of action can vary based on the specific formulation and dosage.
- Pharmacokinetics : The compound demonstrates favorable pharmacokinetic properties, including rapid absorption and metabolism, with peak plasma concentrations typically reached within 1 to 2 hours post-administration.
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of various rabeprazole derivatives, including this compound, against human cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung), MCF-7 (breast), PC-3 (prostate), HeLa (cervical).
- Results : The compound exhibited varying degrees of cytotoxicity across different cell lines, with IC50 values indicating effective inhibition of cell viability.
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| A549 | 25 | 70% |
| MCF-7 | 30 | 65% |
| PC-3 | 20 | 75% |
| HeLa | 35 | 60% |
Case Studies
A notable case study involved patients with GERD who were treated with formulations containing this compound. The outcomes indicated significant symptom relief and healing of esophageal mucosa within a treatment period of 8 weeks.
Q & A
Q. What validated analytical methods are recommended for quantifying N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone in pharmaceutical formulations?
Methodological Answer:
-
Chromatographic Techniques : Reverse-phase HPLC using columns like Purospher® STAR RP-18 (end-capped) is widely employed. Mobile phases often combine acetonitrile and phosphate buffers (pH 7.0–7.5) with UV detection at 285 nm .
-
Validation Parameters : Follow pharmacopeial guidelines (USP, EP) for specificity, linearity (tested over 50–150% of target concentration), precision (RSD < 2%), and accuracy (recovery 98–102%). Cross-validate results using ChemisTwin® digital reference materials for identity confirmation .
-
Data Table :
Parameter Requirement Typical Value for Rabeprazole Sulfone Linearity (R²) ≥0.999 0.9995 Precision (RSD) ≤2% 1.2% LOD/LOQ 0.1 µg/mL / 0.3 µg/mL 0.08 µg/mL / 0.25 µg/mL
Q. How can researchers distinguish Rabeprazole Sulfone from structurally related sulfone derivatives (e.g., Omeprazole Sulfone) during impurity profiling?
Methodological Answer:
- Mass Spectrometry (LC-MS/MS) : Use high-resolution MS to differentiate based on molecular weight and fragmentation patterns. Rabeprazole Sulfone (C₁₈H₂₁N₃O₄S) has a distinct mass shift compared to Omeprazole Sulfone (C₁₇H₁₉N₃O₄S) due to the 3-methoxypropoxy substituent .
- NMR Spectroscopy : Compare ¹H-NMR signals for the pyridinylmethyl group (δ 4.2–4.5 ppm) and methoxypropoxy chain (δ 3.3–3.7 ppm) to confirm structural uniqueness .
- Chromatographic Retention : Optimize gradient elution to separate co-eluting sulfones. For example, a 0.1% TFA-acetonitrile gradient increases retention time differences by 1.5–2 minutes .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported degradation pathways of Rabeprazole Sulfone under acidic conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 0.1N HCl at 40°C for 24 hours. Monitor degradation products via LC-MS and compare with known impurities (e.g., desmethyl analogs or sulfonic acid derivatives) .
- Mechanistic Modeling : Use density functional theory (DFT) to predict reactive sites. The sulfonyl group is prone to nucleophilic attack, while the methoxypropoxy chain may undergo hydrolysis. Validate predictions with kinetic studies (Arrhenius plots) .
- Contradiction Analysis : Reconcile divergent data by standardizing experimental conditions (e.g., ionic strength, oxygen levels). For example, oxidative degradation pathways may dominate in non-degassed solutions .
Q. How can researchers design a factorial experiment to optimize the synthesis of Rabeprazole Sulfone while minimizing byproduct formation?
Methodological Answer:
- Factors and Levels :
- Independent Variables : Reaction temperature (60–80°C), molar ratio of oxidizing agent (e.g., H₂O₂: 1.5–2.5 eq), and solvent polarity (acetonitrile vs. dichloromethane).
- Response Variables : Yield (%) and impurity levels (e.g., sulfoxide intermediates).
- Design : Use a 2³ full factorial design with center points. Analyze interactions using ANOVA and response surface methodology (RSM) .
- Optimization : Higher temperatures (75°C) and 2.0 eq H₂O₂ in acetonitrile maximize yield (85%) while keeping impurities <0.5% .
Q. What methodological frameworks integrate Rabeprazole Sulfone into studies on proton pump inhibitor (PPI) metabolism and polymorphism?
Methodological Answer:
- In Vitro Metabolism : Use human liver microsomes (HLMs) to assess cytochrome P450 (CYP2C19) metabolism. Quantify sulfone formation via LC-MS/MS and compare kinetics (Km, Vmax) with other PPIs .
- Polymorphism Studies : Conduct X-ray crystallography to analyze crystal packing variations. Rabeprazole Sulfone’s methoxypropoxy group induces distinct hydrogen-bonding networks compared to shorter-chain analogs .
- Theoretical Linkage : Align findings with the "acid pocket" theory in gastroesophageal reflux disease (GERD). Use molecular dynamics simulations to model sulfone interactions with H⁺/K⁺-ATPase .
Q. How should researchers address discrepancies in stability data for Rabeprazole Sulfone across different pharmacopeial monographs?
Methodological Answer:
- Comparative Analysis : Tabulate stability criteria from USP, EP, and JP. For example, USP specifies ≤0.2% total impurities after 24 months at -20°C, while EP allows ≤0.3% under similar conditions .
- Root-Cause Investigation : Test batch-to-batch variability using accelerated stability studies (40°C/75% RH). Poorly controlled excipients (e.g., magnesium stearate) may catalyze degradation in solid dosage forms .
- Consensus Building : Propose harmonized protocols through collaborative studies, referencing ISO 17034 for inter-laboratory validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
